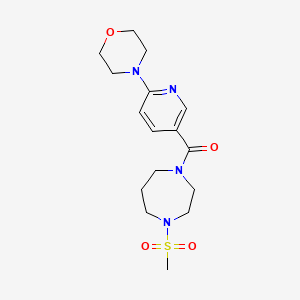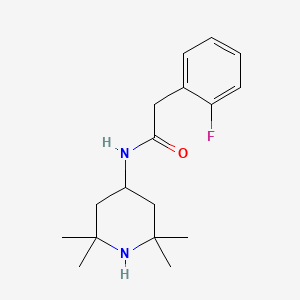
N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide, also known as MPQ, is a chemical compound that has been studied for its potential use in scientific research. MPQ is a quinoline derivative that has shown promise in various applications, including as a fluorescent probe for cellular imaging and as a modulator of protein-protein interactions.
Mechanism of Action
The mechanism of action of N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide is not fully understood, but it is thought to involve the binding of the compound to specific protein targets. For example, in the case of its use as a fluorescent probe for amyloid fibrils, N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide is thought to bind to the beta-sheet structure of the fibrils, resulting in fluorescence emission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide are still being studied. However, early research suggests that the compound may have a range of effects on cellular signaling pathways and protein-protein interactions. For example, N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide has been shown to inhibit the phosphorylation of STAT3, which is involved in the regulation of cell growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide in lab experiments is its high selectivity for specific protein targets. This can make it a useful tool for studying the role of specific proteins in cellular signaling pathways and disease processes.
However, there are also limitations to using N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide in lab experiments. For example, the compound may have off-target effects that could complicate data interpretation. In addition, the synthesis of N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide can be challenging and time-consuming, which may limit its availability for certain experiments.
Future Directions
There are several potential future directions for research on N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide. One area of interest is the development of improved synthesis methods for the compound, which could increase its availability for research purposes.
In addition, further research is needed to fully understand the mechanism of action of N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide and its effects on cellular signaling pathways and protein-protein interactions. This could lead to the development of new therapies for diseases such as cancer and neurodegenerative disorders.
Finally, there is potential for the development of new fluorescent probes based on the structure of N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide. These probes could be used to visualize other protein targets in living cells, opening up new avenues for research in cellular biology and disease mechanisms.
Synthesis Methods
The synthesis of N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide involves the reaction of 2-bromo-N-(1-methylpyrazol-4-yl)quinoline-4-carboxamide with isopropylmagnesium chloride in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide in high yield and purity.
Scientific Research Applications
N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide has been studied for its potential use in various scientific research applications. One notable application is as a fluorescent probe for cellular imaging. N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases, and can be used to visualize these structures in living cells.
In addition, N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide has been studied as a modulator of protein-protein interactions. Specifically, N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide has been shown to inhibit the interaction between the transcription factor STAT3 and its binding partner, which has implications for the treatment of cancer and other diseases.
properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11(2)16-8-14(13-6-4-5-7-15(13)20-16)17(22)19-12-9-18-21(3)10-12/h4-11H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILKFQQZGORSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7538770.png)
![3-(Benzimidazol-1-yl)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7538777.png)
![N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B7538793.png)
![5-[(5-Fluoroquinolin-8-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7538799.png)
![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538807.png)
![5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline](/img/structure/B7538813.png)

![2-(4-Fluorophenyl)-4-[(4-methylsulfonylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7538844.png)

![1-(3-Hydroxypropylsulfanyl)-4-(3-methoxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7538852.png)

![2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7538861.png)
